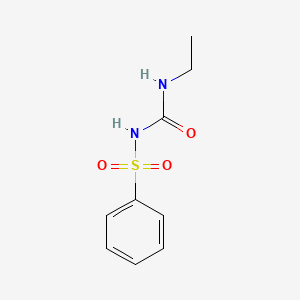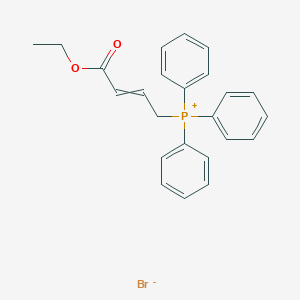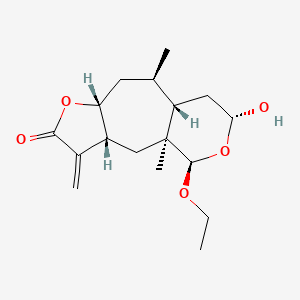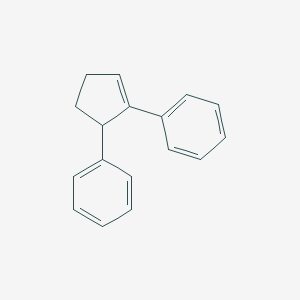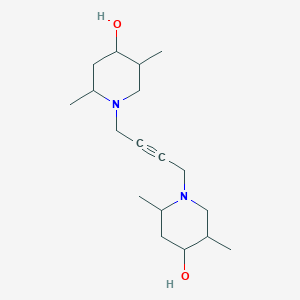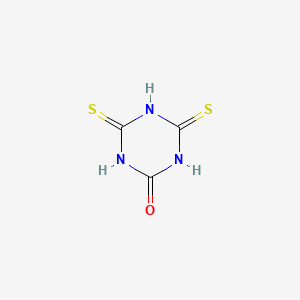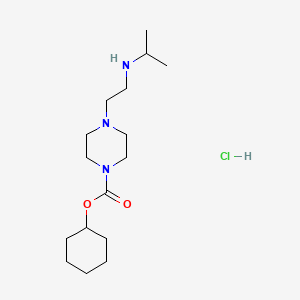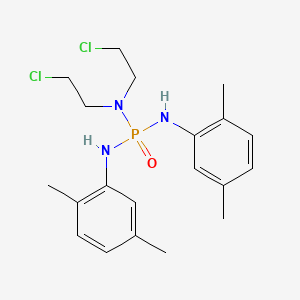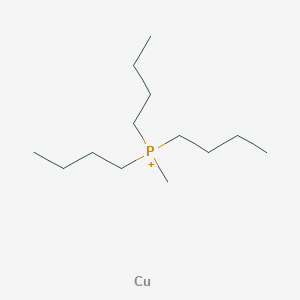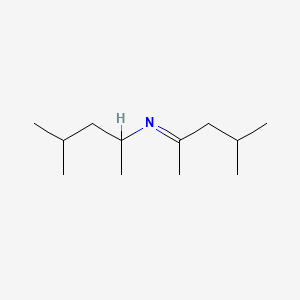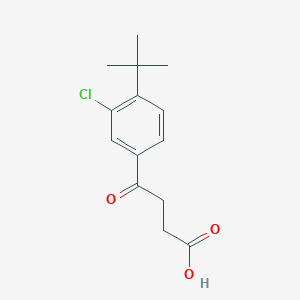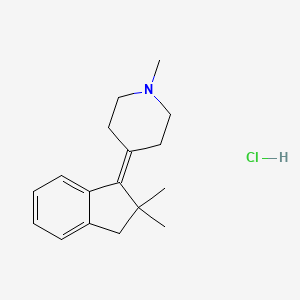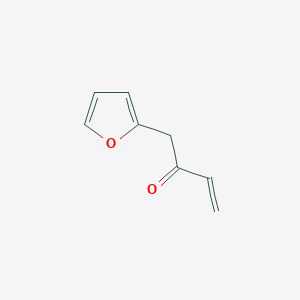
1-(Furan-2-yl)but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Furan-2-yl)but-3-en-2-one is an organic compound that belongs to the class of furan derivatives It features a furan ring attached to a butenone chain, making it a conjugated enone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Furan-2-yl)but-3-en-2-one can be synthesized through aldol condensation reactions. One common method involves the condensation of furfural with acetone in the presence of a base catalyst. The reaction typically proceeds under mild conditions, yielding the desired enone product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction efficiency and yield. The process may include steps such as purification and distillation to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Furan-2-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Electrophilic reagents such as bromine (Br2) and nitric acid (HNO3) are used for substitution reactions.
Major Products Formed:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: 1-(Furan-2-yl)but-3-en-1-ol.
Substitution: Various substituted furan derivatives.
Applications De Recherche Scientifique
1-(Furan-2-yl)but-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: It is utilized in the production of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 1-(Furan-2-yl)but-3-en-2-one involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The conjugated enone structure allows it to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is crucial for its biological and chemical activities .
Comparaison Avec Des Composés Similaires
1-(Furan-2-yl)but-3-en-1-ol: A reduced form of the enone with an alcohol group.
Furfural: A precursor in the synthesis of 1-(Furan-2-yl)but-3-en-2-one.
5-Hydroxymethylfurfural: Another furan derivative with significant industrial applications
Uniqueness: this compound is unique due to its conjugated enone structure, which imparts distinct reactivity and versatility in chemical transformations. Its ability to undergo various reactions, such as oxidation, reduction, and substitution, makes it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
31681-20-6 |
|---|---|
Formule moléculaire |
C8H8O2 |
Poids moléculaire |
136.15 g/mol |
Nom IUPAC |
1-(furan-2-yl)but-3-en-2-one |
InChI |
InChI=1S/C8H8O2/c1-2-7(9)6-8-4-3-5-10-8/h2-5H,1,6H2 |
Clé InChI |
LVNQQSHCPFQTBO-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)CC1=CC=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


